molecular formula C3H6S B8802377 Thiopropionaldehyd CAS No. 16696-81-4

Thiopropionaldehyd

Cat. No.: B8802377
CAS No.: 16696-81-4
M. Wt: 74.15 g/mol
InChI Key: UXBLKIPIXRLLBH-UHFFFAOYSA-N
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Description

Thiopropionaldehyd, also known as propanethial S-oxide, is a volatile organosulfur compound primarily known for its role in causing the characteristic tearing effect when onions are cut. This compound is a lachrymator, meaning it induces tears by irritating the eyes. This compound S-oxide is formed enzymatically from precursor sulfur-containing compounds in onions and other Allium species .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiopropionaldehyd S-oxide is not typically synthesized in a laboratory setting due to its instability and volatility. Instead, it is studied as a natural product formed in onions. The compound is generated when the enzyme alliinase acts on S-1-propenyl-L-cysteine sulfoxide, leading to the formation of 1-propenesulfenic acid, which is then rearranged by lachrymatory factor synthase to produce propanethial S-oxide .

Industrial Production Methods

There are no large-scale industrial production methods for propanethial S-oxide due to its specific occurrence in onions and its limited commercial applications. Most studies focus on its natural formation and behavior rather than industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Thiopropionaldehyd S-oxide primarily undergoes reactions typical of sulfoxides and thiocarbonyl compounds. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thiopropionaldehyd S-oxide has several applications in scientific research:

Mechanism of Action

Thiopropionaldehyd S-oxide exerts its effects through its interaction with the sensory neurons in the eyes. When onions are cut, the compound is released into the air and comes into contact with the eyes, where it reacts to form sulfuric acid. This acid irritates the cornea, leading to the activation of sensory neurons and the subsequent production of tears by the lachrymal glands .

Comparison with Similar Compounds

Properties

CAS No.

16696-81-4

Molecular Formula

C3H6S

Molecular Weight

74.15 g/mol

IUPAC Name

propanethial

InChI

InChI=1S/C3H6S/c1-2-3-4/h3H,2H2,1H3

InChI Key

UXBLKIPIXRLLBH-UHFFFAOYSA-N

Canonical SMILES

CCC=S

Origin of Product

United States

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